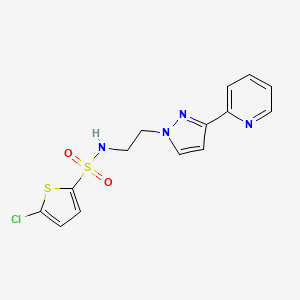![molecular formula C9H11NO3 B2586949 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol CAS No. 1884244-21-6](/img/structure/B2586949.png)
4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenols, such as “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol”, are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . They are used in a variety of applications, including as antiseptics and disinfectants .
Synthesis Analysis
Phenols can be synthesized through several methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .Chemical Reactions Analysis
Phenols undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation. They can also react with active metals to produce phenoxide ions .Physical And Chemical Properties Analysis
Phenols are typically white crystalline solids that are slightly soluble in water. They have higher boiling points than alcohols due to the presence of intermolecular hydrogen bonding .Scientific Research Applications
Iodide Ion Detection
This compound has been utilized in the development of an electrochemical sensor for the detection of iodide ions . The sensor’s design allows for the selective and sensitive detection of iodide, which is crucial for environmental monitoring and healthcare, as iodide plays a significant role in thyroid function and neurological activity.
Single-Molecule Magnets
“4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” is used in the construction of dinuclear dysprosium single-molecule magnets (SMMs) . These SMMs have potential applications in data storage and quantum computing due to their unique magnetic properties, which can be fine-tuned by altering the ligand structures.
Optical Properties
The compound’s optical properties have been explored for potential use in sensing applications . Its ability to form complexes with various anions can be utilized in the development of colorimetric sensors, which change color in the presence of specific ions .
Electrochemical Properties
The electrochemical properties of “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” make it suitable for use in electrochemical sensing . This application is particularly relevant for the detection of environmental pollutants and for monitoring water quality .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand to form complexes with metal ions. These complexes can be studied for their catalytic properties or used in the synthesis of new materials with desired chemical and physical properties .
Molecular Weight Determination
The molecular weight of “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” is a fundamental property that is essential for its application in various scientific research fields. Accurate determination of molecular weight is crucial for the synthesis and characterization of the compound.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-2-[(E)-hydroxyiminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-3-4-9(11)7(5-8)6-10-12/h3-6,11-12H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRLNBWJNAPJN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)


![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)


![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B2586889.png)